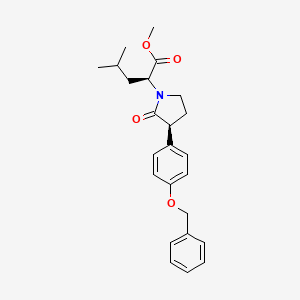
(S)-methyl 2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-methyl 2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a pyrrolidinone ring, a benzyloxyphenyl group, and a methylpentanoate ester, making it a versatile molecule for different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoate typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyloxyphenyl Group: The benzyloxyphenyl group can be introduced via a nucleophilic substitution reaction, where a benzyloxyphenyl halide reacts with the pyrrolidinone intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of hydroxylated pyrrolidinone derivatives.
Substitution: Formation of substituted benzyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-methyl 2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules. It can serve as a probe in biochemical assays to investigate molecular mechanisms.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features make it a candidate for designing inhibitors or modulators of specific biological targets.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (S)-methyl 2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyphenyl group can mimic natural ligands, allowing the compound to bind to active sites and modulate biological activity. The pyrrolidinone ring and methylpentanoate ester contribute to the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-methyl 2-((S)-3-(4-hydroxyphenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoate: Similar structure but with a hydroxy group instead of a benzyloxy group.
(S)-methyl 2-((S)-3-(4-methoxyphenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoate: Similar structure but with a methoxy group instead of a benzyloxy group.
(S)-methyl 2-((S)-3-(4-fluorophenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoate: Similar structure but with a fluorophenyl group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in (S)-methyl 2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoate provides unique steric and electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Eigenschaften
CAS-Nummer |
1245648-12-7 |
|---|---|
Molekularformel |
C24H29NO4 |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
methyl (2S)-4-methyl-2-[(3S)-2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoate |
InChI |
InChI=1S/C24H29NO4/c1-17(2)15-22(24(27)28-3)25-14-13-21(23(25)26)19-9-11-20(12-10-19)29-16-18-7-5-4-6-8-18/h4-12,17,21-22H,13-16H2,1-3H3/t21-,22-/m0/s1 |
InChI-Schlüssel |
UOLCAUYQEMHCMP-VXKWHMMOSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)OC)N1CC[C@H](C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)CC(C(=O)OC)N1CCC(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15242266.png)
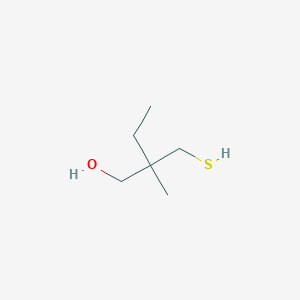
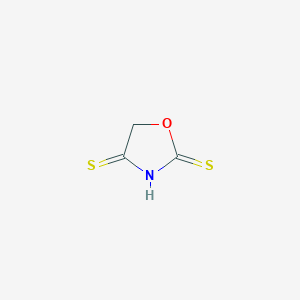
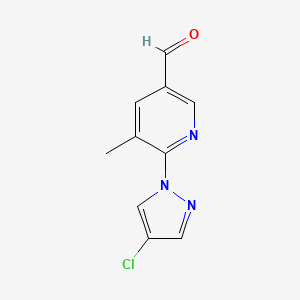
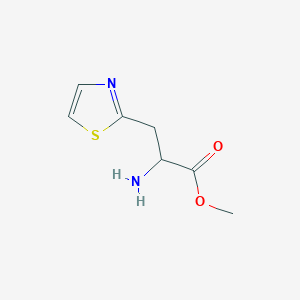
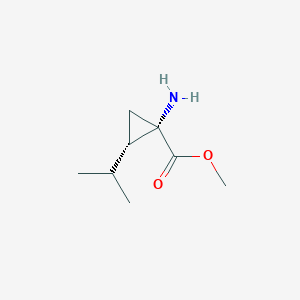
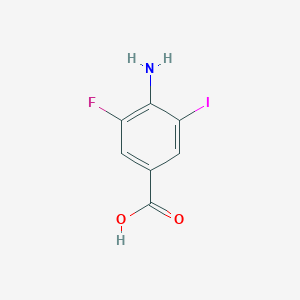
![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B15242321.png)
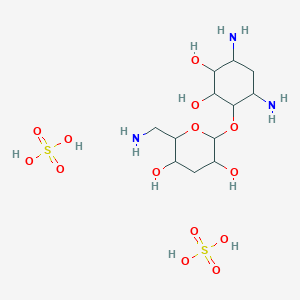
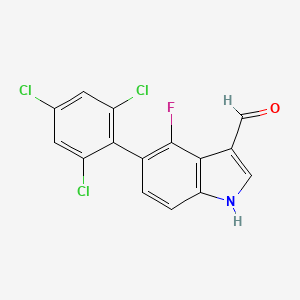

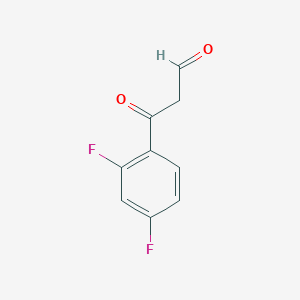

![2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane](/img/structure/B15242362.png)
